N(5)-phenyl-L-glutamine
Overview
Description
D-Glutamine, also known as DGN or D glutamine, belongs to the class of organic compounds known as d-alpha-amino acids. These are alpha amino acids which have the D-configuration of the alpha-carbon atom. D-Glutamine is soluble (in water) and a moderately acidic compound (based on its pKa). D-Glutamine has been detected in multiple biofluids, such as saliva and blood. Within the cell, D-glutamine is primarily located in the cytoplasm. D-Glutamine exists in all eukaryotes, ranging from yeast to humans. D-Glutamine can be converted into D-glutamine derivative.
D-glutamine is the D-enantiomer of glutamine. It has a role as a mouse metabolite. It is a D-alpha-amino acid and a glutamine. It is a conjugate base of a D-glutaminium. It is a conjugate acid of a D-glutaminate. It is an enantiomer of a L-glutamine. It is a tautomer of a D-glutamine zwitterion.
A non-essential amino acid present abundantly throughout the body and is involved in many metabolic processes. It is synthesized from glutamic acid and ammonia. It is the principal carrier of nitrogen in the body and is an important energy source for many cells.
Mechanism of Action
Target of Action
This compound is a derivative of glutamic acid , which plays a key role in various biochemical pathways
Mode of Action
The exact mode of action of H-GLU(ANILIDE)-OH is not well-understood at this time. As a derivative of glutamic acid, it may interact with its targets in a similar manner to glutamic acid. Glutamic acid is a neurotransmitter that plays a crucial role in synaptic transmission in the nervous system . .
Biochemical Pathways
The biochemical pathways affected by H-GLU(ANILIDE)-OH are not well-documented. Given its structural similarity to glutamic acid, it may potentially influence pathways involving glutamic acid. Glutamic acid is involved in protein synthesis and serves as a precursor for the synthesis of other amino acids. It also plays a role in the citric acid cycle, a key metabolic pathway . The downstream effects of H-GLU(ANILIDE)-OH on these or other pathways require further investigation.
Properties
IUPAC Name |
(2S)-2-amino-5-anilino-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRUJGOLBSEPK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595094 | |
Record name | N-Phenyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5963-60-0 | |
Record name | N-Phenyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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